5-(5-Bromo-2-pyridyl)isoxazole-3-carboxylic Acid
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Overview
Description
5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid is a heterocyclic compound with the molecular formula C9H5BrN2O3 and a molecular weight of 269.05 g/mol . This compound is characterized by the presence of a bromopyridine moiety attached to an isoxazole ring, which is further substituted with a carboxylic acid group. It is primarily used in research settings and is not intended for human use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of metal-free catalysts to promote the formation of the isoxazole ring . The reaction conditions often involve moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions. The process ensures high purity and consistency, which is crucial for research applications .
Chemical Reactions Analysis
Types of Reactions
5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.
Cycloaddition Reactions: The isoxazole ring can participate in [3+2] cycloaddition reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds such as Grignard reagents or organolithium compounds.
Cycloaddition Reactions: Reagents such as azides and nitrile oxides are used under conditions that may involve the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while cycloaddition reactions can produce a range of isoxazole derivatives .
Scientific Research Applications
5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The bromopyridine moiety can engage in halogen bonding, while the isoxazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-iodopyridine: Another brominated pyridine derivative used in similar research applications.
3,5-Disubstituted Isoxazoles: Compounds with similar isoxazole rings but different substituents, which can exhibit different biological activities.
Uniqueness
5-(5-Bromopyridin-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of a bromopyridine moiety and an isoxazole ring with a carboxylic acid group. This unique structure allows it to participate in a variety of chemical reactions and exhibit distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C9H5BrN2O3 |
---|---|
Molecular Weight |
269.05 g/mol |
IUPAC Name |
5-(5-bromopyridin-2-yl)-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C9H5BrN2O3/c10-5-1-2-6(11-4-5)8-3-7(9(13)14)12-15-8/h1-4H,(H,13,14) |
InChI Key |
SBEWZDAXTIBOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
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